2,4-Dimethyl-3-hydroxypyridine
Overview
Description
2,4-Dimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is also known by the IUPAC name 2,4-dimethyl-3-pyridinol . This compound is typically stored at ambient temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 2,4-Dimethyl-3-hydroxypyridine is 1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical And Chemical Properties Analysis
2,4-Dimethyl-3-hydroxypyridine is a solid at room temperature . It has a boiling point of 37-40 degrees Celsius .
Scientific Research Applications
Radiopharmaceutical Applications
2,4-Dimethyl-3-hydroxypyridine derivatives, specifically hexadentate tris(3,4-hydroxypyridinone) ligands (THP), show high affinities for oxophilic trivalent metal ions. They have been pivotal in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, utilizing the radiometal gallium-68. THP-peptide bioconjugates, for instance, have shown promising results in molecular imaging due to their rapid and quantitative complexation of gallium-68, leading to high-quality PET images (Cusnir et al., 2017).
Intestinal Absorption Studies
In medical research, specifically targeting iron overload diseases, 2,4-Dimethyl-3-hydroxypyridine derivatives like 1,2-dimethyl-3-hydroxypyridin-4-one have been explored for their intestinal absorption (I.A.) properties. These studies are crucial in understanding the drug's bioavailability and effectiveness in treating conditions such as thalassemia (Taher et al., 2004).
Chelation Therapy and Metal Ion Interaction
Hydroxypyridinone derivatives have been extensively studied for their chelating properties, particularly in iron overload disorders. Their interaction with metal ions like europium(III) is of significant interest in the field of chelation therapy, helping in the treatment of diseases caused by metal ion accumulation. Studies have provided insights into the stability constants and solubility properties of such complexes (Pashalidis & Hadjiloizou, 2007).
Metalloenzyme Inhibition
The inhibitory activity of iron-containing metalloenzymes by various 3-hydroxypyridin-4-one derivatives has been researched to understand the structure-activity relationship. These studies are significant in the development of therapeutic agents targeting diseases mediated by metalloenzymes (Liu et al., 2002).
Safety And Hazards
When handling 2,4-Dimethyl-3-hydroxypyridine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
2,4-dimethylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWXYGTOQALFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567511 | |
Record name | 2,4-Dimethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-hydroxypyridine | |
CAS RN |
27296-76-0 | |
Record name | 3-Pyridinol, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PYRIDINOL, 2,4-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.